molecular formula C27H40O4 B13384263 3,20-Dioxopregn-4-en-17-yl hexanoate

3,20-Dioxopregn-4-en-17-yl hexanoate

Cat. No.: B13384263
M. Wt: 428.6 g/mol
InChI Key: DOMWKUIIPQCAJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,20-Dioxopregn-4-en-17-yl hexanoate, also known as hydroxyprogesterone caproate, is a synthetic progestogen derived from progesterone. Its chemical structure consists of a pregnane backbone (21 carbon atoms) with ketone groups at positions 3 and 20, and a hexanoate ester at position 17 . This esterification significantly enhances its lipophilicity, prolonging its duration of action by slowing release from intramuscular injection sites. Clinically, it is utilized as a long-acting progestin for preventing preterm birth and managing gynecological disorders .

Properties

IUPAC Name

(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl) hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O4/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4/h17,21-23H,5-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMWKUIIPQCAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859514
Record name 3,20-Dioxopregn-4-en-17-yl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,20-Dioxopregn-4-en-17-yl hexanoate typically involves the esterification of 17α-hydroxyprogesterone with hexanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid . The process involves the following steps:

    Starting Material: 17α-hydroxyprogesterone.

    Esterification: Reaction with hexanoic acid in the presence of a catalyst.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification methods such as high-performance liquid chromatography (HPLC) and large-scale recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,20-Dioxopregn-4-en-17-yl hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the ketone groups present in the molecule.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acids are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxyprogesterone derivatives, while reduction can produce alcohols from the ketone groups .

Scientific Research Applications

The search results contain information about compounds with similar names to "3,20-Dioxopregn-4-en-17-yl hexanoate," but not specifically about the applications of that exact compound. Based on the search results, here's what can be gathered:

  • Similar Compound Analysis:
    • 4,17-Dihydroxypregn-4-ene-3,20-dione 4-acetate 17-hexanoate This compound can be analyzed using reverse phase (RP) HPLC with acetonitrile, water, and phosphoric acid as the mobile phase . For mass spectrometry, formic acid can replace phosphoric acid . The method is scalable and suitable for isolating impurities and pharmacokinetics .
  • Related Compound Information:
    • Hydroxyprogesterone caproate This is a synthetic steroid hormone similar to medroxyprogesterone acetate and megestrol acetate .
    • Therapeutic treatment methods Compounds like 3β-hydroxy-16α-fluoro-17α-aminoandrost-5-ene may be used to treat conditions such as cystic fibrosis or neutropenia .
    • DHEA (Dehydroepiandrosterone) DHEA has been shown to have weight optimizing and anti-carcinogenic effects, and it has been used clinically in Europe in conjunction with estrogen as an agent to reverse menopausal symptoms and also has been used in the treatment of manic depression, schizophrenia, and Alzheimer's disease .
    • Ubiquinone Adequate ubiquinone levels have been found to be essential for maintaining proper cardiac function, and the administration of exogenous ubiquinone has recently been shown to have beneficial effect in patients with chronic heart failure .
  • Chemical Identifiers for Hydroxyprogesterone Caproate :
    • IUPAC Name: (R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] hexanoate
    • Molecular Formula: C27H40O4
    • CAS:
    • EC Number: 211-138-8
    • UNII: 276F2O42F5
    • ChEBI ID: CHEBI:5812
    • ChEMBL ID: CHEMBL1200848
    • DrugBank ID: DB06789
  • GHS Classification :
    • Hazard statements include P203, P280, P318, P405, and P501 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Ester Groups

The pharmacological profile of hydroxyprogesterone caproate is influenced by its hexanoate ester. Substituting this ester with shorter chains or modifying the steroid backbone alters solubility, bioavailability, and therapeutic applications. Key analogs include:

3,20-Dioxopregn-4-en-17-yl acetate (Hydroxyprogesterone acetate)
  • Molecular Formula : C₂₃H₃₂O₄
  • Ester Group : Acetate (C₂H₃O₂)
  • Molecular Weight : 372.5 g/mol
  • Properties : The shorter acetate ester reduces lipophilicity, leading to faster systemic clearance. It is used in short-acting hormonal therapies, such as menstrual cycle regulation .
Medroxyprogesterone Acetate (6-Methyl-3,20-dioxopregn-4-en-17-yl acetate)
  • Molecular Formula : C₂₄H₃₄O₄
  • Ester Group : Acetate
  • Molecular Weight : 386.5 g/mol
  • Properties : Addition of a methyl group at C6 enhances progestogenic activity and stability. Widely employed in contraceptives and oncology (e.g., endometrial cancer) due to prolonged action compared to hydroxyprogesterone acetate .
16-Methylene-3,20-dioxopregn-4-en-17-yl acetate
  • Molecular Formula : C₂₄H₃₂O₄
  • Modification : Methylene group at C16
  • Properties : The C16 methylene group alters receptor binding affinity, reducing progestogenic activity. This compound is primarily a reference standard for quality control in pharmaceutical manufacturing .

Analogs with Different Steroid Backbones

3-Oxoandrost-4-en-17-yl hexanoate
  • Molecular Formula : C₂₅H₃₈O₃
  • Backbone : Androstane (19 carbon atoms)
  • Properties: The androstane backbone confers androgen receptor affinity, making it relevant in androgen pathway research. Its hexanoate ester extends half-life, similar to hydroxyprogesterone caproate .

Comparative Data Table

Compound Name Molecular Formula Ester Group Molecular Weight (g/mol) Key Modifications Therapeutic Use
3,20-Dioxopregn-4-en-17-yl hexanoate C₂₇H₃₈O₄ Hexanoate 428.6 None Long-acting progestin
3,20-Dioxopregn-4-en-17-yl acetate C₂₃H₃₂O₄ Acetate 372.5 Shorter ester Short-acting progestin
Medroxyprogesterone Acetate C₂₄H₃₄O₄ Acetate 386.5 C6 methyl group Contraception, oncology
16-Methylene-3,20-dioxopregn-4-en-17-yl acetate C₂₄H₃₂O₄ Acetate 400.5 C16 methylene group Pharmaceutical reference
3-Oxoandrost-4-en-17-yl hexanoate C₂₅H₃₈O₃ Hexanoate 386.6 Androstane backbone Androgen research

Pharmacokinetic and Functional Insights

  • Ester Chain Length: Hexanoate esters (6 carbons) increase lipophilicity, enabling sustained release from depot injections. Acetate esters (2 carbons) result in quicker absorption and shorter half-lives .
  • Backbone Modifications: The pregnane backbone in hydroxyprogesterone caproate ensures high progestogenic activity, whereas androstane derivatives (e.g., 3-oxoandrost-4-en-17-yl hexanoate) shift activity toward androgen receptors .
  • Clinical Relevance : Hydroxyprogesterone caproate’s extended half-life (~7–9 days) makes it preferable for prenatal care, while medroxyprogesterone acetate’s stability allows monthly dosing in contraceptives .

Biological Activity

3,20-Dioxopregn-4-en-17-yl hexanoate, commonly known as hydroxyprogesterone caproate, is a synthetic progestin derived from progesterone. It is primarily used in clinical settings for various therapeutic purposes, including the prevention of preterm birth and hormone replacement therapy. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C₁₉H₂₈O₄
Molecular Weight 320.43 g/mol
CAS Number 630-56-8
IUPAC Name This compound

Hydroxyprogesterone caproate functions primarily by binding to progesterone receptors in target tissues. This interaction induces various physiological responses that are crucial for maintaining pregnancy and regulating menstrual cycles. The compound's mechanism can be summarized as follows:

  • Receptor Binding : Hydroxyprogesterone caproate binds to the progesterone receptor, leading to receptor activation.
  • Gene Expression Modulation : The activated receptor complex translocates to the nucleus, where it influences the transcription of target genes involved in reproductive processes.
  • Inhibition of Uterine Contractions : By promoting uterine quiescence, it reduces the risk of preterm labor.

Therapeutic Applications

  • Prevention of Preterm Birth : Hydroxyprogesterone caproate is indicated for women with a history of spontaneous preterm births. Clinical studies have demonstrated its efficacy in reducing the incidence of preterm delivery by approximately 33% when administered during the second trimester .
  • Hormonal Regulation : It is also used in hormone replacement therapy for menopausal women to alleviate symptoms associated with estrogen therapy and prevent endometrial hyperplasia .

Pharmacokinetics

Hydroxyprogesterone caproate exhibits unique pharmacokinetic properties:

  • Absorption : Following intramuscular injection, the drug is absorbed slowly, allowing for sustained therapeutic effects over time.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4), with a half-life ranging from 16 days .
  • Elimination : Approximately 50% of metabolites are excreted via feces and 30% via urine .

Case Studies and Research Findings

Several studies have investigated the biological activity and clinical efficacy of hydroxyprogesterone caproate:

  • Clinical Trial on Preterm Birth Prevention :
    • A randomized controlled trial involving 463 women demonstrated that weekly injections significantly reduced preterm birth rates compared to placebo groups (p < 0.001) .
  • Long-term Effects on Child Development :
    • A follow-up study assessed children born to mothers treated with hydroxyprogesterone caproate. Results indicated no significant long-term developmental issues compared to controls .
  • Comparison with Other Progestins :
    • Research comparing hydroxyprogesterone caproate with other progestins indicated superior efficacy in maintaining pregnancy in high-risk populations due to its longer half-life and sustained release profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.